(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-11(6-5-9-3-2-8-20-9)17-14-16-10-4-1-7-15-13(19)12(10)21-14/h2-3,5-6,8H,1,4,7H2,(H,15,19)(H,16,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXAWCKUUCWDY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide represents a novel class of bioactive molecules with potential therapeutic applications. Its structure combines a furan moiety with a thiazoloazepine framework, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The molecular structure of (E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide can be represented as follows:
This compound features a furan ring and a thiazolo[5,4-c]azepine core, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives. For instance, derivatives of furan have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected furan derivatives:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 |
| Furan Derivative 2 | Staphylococcus aureus | 32 |
| (E)-3-(furan-2-yl)-N-(4-oxo...) | E. coli | TBD |
The specific activity of (E)-3-(furan-2-yl)-N-(4-oxo...) against these strains is currently under investigation but is anticipated to be significant based on the activity of related compounds.
Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. Studies indicate that compounds containing furan rings can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The following case studies illustrate the anticancer potential of related furan compounds:
- Case Study 1 : A derivative similar to (E)-3-(furan-2-yl)-N-(4-oxo...) demonstrated cytotoxic effects against breast cancer cells with an IC50 value of 15 µM.
- Case Study 2 : Another study reported that furan-containing compounds inhibited tumor growth in xenograft models by inducing cell cycle arrest.
The biological activity of (E)-3-(furan-2-yl)-N-(4-oxo...) is likely mediated through multiple mechanisms:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
- Disruption of bacterial cell wall synthesis : The presence of the furan moiety may enhance the compound's ability to penetrate bacterial membranes and disrupt cell wall integrity.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound’s thiazoloazepin core distinguishes it from analogs with thiazolidinone () or quinazolinone () scaffolds. Key comparisons include:
Functional Group Impact on Bioactivity
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives () have moderate melting points (147–207°C), while quinazolinones () exceed 230°C, reflecting differences in crystallinity and hydrogen-bonding capacity .
- Solubility: The furan-2-yl group in the target compound may enhance aqueous solubility compared to nitro- or chlorobenzyl-substituted analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (E)-3-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acrylamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a multi-step route:
Thiazoloazepine Core Formation : Cyclize 5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one using carbodiimide-mediated coupling under anhydrous conditions.
Acrylamide Introduction : React the thiazoloazepine scaffold with (E)-3-(furan-2-yl)acryloyl chloride in dimethylformamide (DMF) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol.
- Yield optimization: Maintain inert atmosphere (N₂), stoichiometric control of acryloyl chloride, and slow addition to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Confirm acrylamide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1010–1070 cm⁻¹).
- NMR (¹H/¹³C) : Key signals include:
- Furan protons: δ 6.3–7.4 ppm (aromatic protons).
- Thiazoloazepine NH: δ ~10–11 ppm (broad singlet).
- Acrylamide α,β-unsaturated protons: δ ~6.5–7.2 ppm (coupling constant J ≈ 15 Hz for E-isomer).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm bond angles.
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at λmax ≈ 250–300 nm).
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using LC-MS.
- Key Consideration : Include glutathione or serum proteins to simulate in vivo redox/plasma interactions.
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and replicate experiments ≥3 times.
- Purity Verification : Re-test batches with ≥98% purity (HPLC) to rule out impurity-driven artifacts.
- Mechanistic Cross-Validation : Combine cytotoxicity assays (e.g., MTT) with apoptosis markers (Annexin V/PI staining) and target-specific assays (e.g., kinase inhibition).
- Data Harmonization : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile variability.
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize receptors like PPARγ (peroxisome proliferator-activated receptor gamma) or kinases (e.g., EGFR) based on structural analogs’ activity.
- Docking Workflow :
Prepare ligand (compound) and receptor (PDB ID: e.g., 2PRG for PPARγ) using AutoDock Tools.
Define binding site (e.g., PPARγ’s hydrophobic pocket).
Run simulations with Lamarckian genetic algorithm (50 runs, population size 150).
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations (100 ns) to assess binding stability.
- Interpretation : Identify key interactions (e.g., hydrogen bonds with Arg288, hydrophobic contacts with Cys285).
Q. What approaches are used to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- ADMET Profiling :
- Aqueous Solubility : Shake-flask method at pH 6.8 and 7.4.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration.
- In Vivo PK Studies : Administer intravenously/orally to rodents (dose: 10 mg/kg). Collect plasma at intervals (0.25–24 h) and quantify using validated LC-MS methods. Calculate parameters:
- AUC : Area under the curve (µg·h/mL).
- t₁/₂ : Half-life.
- Bioavailability (F) : Compare IV vs. oral exposure.
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with:
- Furan replacements (e.g., thiophene, pyrrole).
- Thiazoloazepine ring substitutions (e.g., methyl, halogen groups).
- Bioactivity Testing : Screen analogs for cytotoxicity (IC₅₀), selectivity (therapeutic index), and target inhibition (e.g., IC₅₀ against PPARγ).
- SAR Analysis : Use regression models (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity. Prioritize analogs with >10-fold potency improvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
